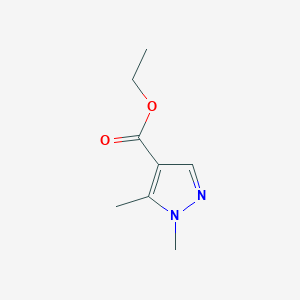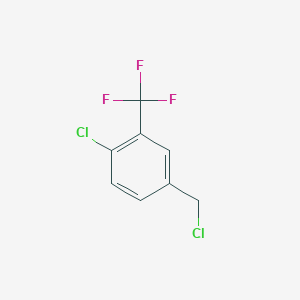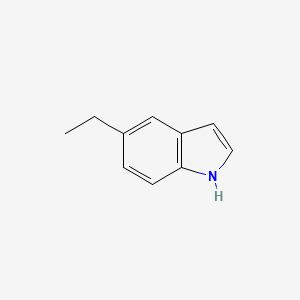
5-Ethylindol
Übersicht
Beschreibung
5-Ethylindole is a derivative of indole, a significant heterocyclic compound that is widely found in natural products and pharmaceuticals. Indoles are known for their biological activity and are often used as building blocks in organic synthesis. 5-Ethylindole, specifically, is characterized by an ethyl group attached to the fifth position of the indole ring, which can influence its chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
5-Ethylindole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various targets in the body, leading to their wide range of biological activities .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives can have various effects on the molecular and cellular level, depending on their specific structure and target .
Safety and Hazards
5-Ethylindole should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The continuous decline of traditional fossil energy has cast the shadow of an energy crisis on human society . Hydrogen generated from renewable energy sources is considered as a promising energy carrier, which can effectively promote the energy transformation of traditional high-carbon fossil energy to low-carbon clean energy . The 5 wt% Ru 2.5 Ni 2.5 /Al 2 O 3 catalyst with the highest metal dispersion and the lowest average particle size had the best catalytic performance, achieving higher catalytic activity than the Ru 5 /Al 2 O 3 catalyst with a 50 % reduction in Ru metal usage .
Biochemische Analyse
Biochemical Properties
5-Ethylindole, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of biologically active compounds used for the treatment of cancer cells, microbes, and different types of disorders in the human body
Cellular Effects
5-Ethylindole and its derivatives have shown significant antiproliferative activity against various cancer cell lines . They are used as reactants for the creation of IL2 T-cell (ITK) inhibitors and Sodium-dependent glucose co-transporter 2 inhibitors (SGLT2), along with small molecule C5a receptor modulators and the synthesis of antitumor agents .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized via catalytic dehydrogenation
Metabolic Pathways
5-Ethylindole is likely involved in the metabolic pathways of indole derivatives. Indole metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The classical method for preparing 5-Ethylindole involves a five-step synthesis according to the Fischer indole synthesis. This includes:
- Diazotization of p-ethylaniline.
- Reduction of the diazonium salt.
- Condensation of p-ethylphenylhydrazine with ethyl pyruvate.
- Cyclization of p-ethylphenylhydrazone of ethyl pyruvate.
- Saponification of ethyl 5-ethylindole-2-carboxylate followed by thermal decarboxylation to yield 5-Ethylindole .
Industrial Production Methods: In industrial settings, 5-Ethylindole can be synthesized by catalytic dehydrogenation and decarboxylation of 5-ethylindole-2-carboxylic acid and its ethyl ester. This method is advantageous as it can significantly increase the yield compared to traditional methods .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethylindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole ring or the ethyl group.
Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom or the carbon atoms of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions include various substituted indoles, such as 5-vinylindole, which can be synthesized by dehydrogenation and decarboxylation of 5-ethylindole-2-carboxylic acid .
Vergleich Mit ähnlichen Verbindungen
Indole: The parent compound, widely studied for its biological activity.
5-Methylindole: Similar structure with a methyl group instead of an ethyl group.
5-Vinylindole: Another derivative with a vinyl group at the fifth position.
Uniqueness of 5-Ethylindole: 5-Ethylindole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity differently compared to other indole derivatives. This makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals .
Eigenschaften
IUPAC Name |
5-ethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOBSRWDALLNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496385 | |
| Record name | 5-Ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68742-28-9 | |
| Record name | 5-Ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant chemical transformation that 5-Ethylindole can undergo, and what is the significance of the product?
A1: 5-Ethylindole can be converted to 5-Vinylindole through a combined dehydrogenation and decarboxylation reaction using a suitable catalyst [, ]. 5-Vinylindole is a valuable building block in organic synthesis, particularly for creating complex molecules like indole alkaloids, which exhibit diverse biological activities [].
Q2: Can you elaborate on the synthesis of 5-Vinylindole from 5-Ethylindole and the conditions involved?
A2: The synthesis involves catalytic dehydrogenation of 5-Ethylindole, potentially using a palladium catalyst at elevated temperatures [, ]. Alternatively, it can be synthesized through the simultaneous dehydrogenation and decarboxylation of 5-ethyl-indole-2-carboxylic acid or its ethyl ester []. This reaction likely proceeds through a concerted mechanism, where the catalyst facilitates both the removal of hydrogen from the ethyl group and the elimination of carbon dioxide.
Q3: Are there any other reported reactions involving 5-Ethylindole as a starting material?
A3: Yes, a study describes the synthesis of 5-ethyllindolin-2-one from 5-Ethylisatin, which could be prepared from 5-Ethylaniline []. This compound serves as a precursor for synthesizing various 3-acetyl-N-alkyl-2-chloro-5-ethylindoles via Vilsmeier-Haack acylation and subsequent N-alkylation reactions []. These derivatives might hold potential for further derivatization and exploration of their biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

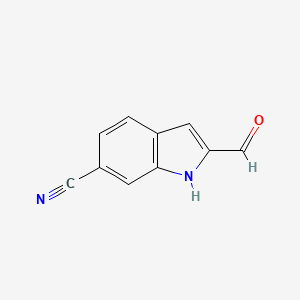






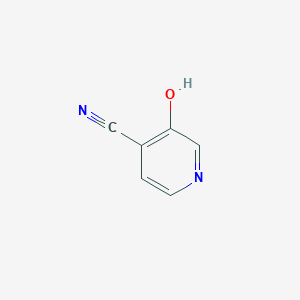
![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)
